Product packaging for Octakis(3-iodopropyl)octasilsesquioxane(Cat. No.:CAS No. 161678-43-9)

Octakis(3-iodopropyl)octasilsesquioxane

Cat. No.: B6291951
CAS No.: 161678-43-9
M. Wt: 1768.5 g/mol
InChI Key: HYNDBJIUZFQEHD-UHFFFAOYSA-N
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Description

Significance of Nanoscale Hybrid Organic-Inorganic Architectures

The field of materials science has seen a paradigm shift with the development of nanoscale hybrid organic-inorganic architectures. sustainability-directory.com These materials combine the distinct properties of organic components (like processability and flexibility) with those of inorganic materials (such as thermal stability and mechanical strength) within a single molecular entity. mdpi.comnih.gov This synergistic combination at the nanoscale can lead to novel materials with enhanced functionalities that are not attainable by the individual components alone. sustainability-directory.commdpi.com

The ability to engineer these hybrid structures allows for unprecedented control over material properties. sustainability-directory.com For instance, incorporating inorganic nanoparticles into polymer matrices can improve mechanical strength, thermal stability, and introduce new functionalities like magnetic or optical properties. mdpi.com This approach is central to developing next-generation materials for a wide array of applications, including energy storage, catalysis, and biomedicine. sustainability-directory.comnih.gov The functionalization of these hybrid systems is key, opening possibilities for creating smart, stimuli-responsive materials and advanced devices. nih.gov

Unique Structural Attributes of Octameric Silsesquioxane Cages (T8)

Among the various silsesquioxane structures, the octameric silsesquioxane cage, commonly referred to as T8, is one of the most studied. researchgate.net This molecule is characterized by a highly symmetric, cage-like inorganic core with the chemical formula (SiO₁.₅)₈. This core forms a cubic structure composed of silicon-oxygen bonds, lending it significant rigidity and high thermal stability. researchgate.net

The defining feature of the T8 cage is the presence of eight organic substituent groups covalently bonded to the silicon atoms at each corner of the cube. researchgate.net This unique architecture results in a well-defined, three-dimensional nanostructure, typically 1 to 3 nanometers in diameter. researchgate.net The nature of these organic groups dictates the solubility, reactivity, and ultimately the application of the POSS molecule. By altering these peripheral groups, the T8 cage can be incorporated into various polymer systems as a pendant group, a chain end-capper, or a cross-linking agent, allowing for precise reinforcement of the polymer at a molecular level. sci-hub.seacs.org

Strategic Importance of Octakis(3-iodopropyl)octasilsesquioxane as a Reactive Nanobuilding Block

This compound is a key derivative in the POSS family, serving as a highly valuable and reactive intermediate for synthesizing more complex functional materials. Its strategic importance lies in the eight iodopropyl groups attached to the silsesquioxane core. The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in nucleophilic substitution reactions. researchgate.net

This high reactivity allows for the facile replacement of the iodine atoms with a wide variety of other functional groups. researchgate.net Researchers can introduce functionalities such as amines, azides, thiols, or carboxylates, thereby creating a diverse library of tailored POSS molecules. This compound is often synthesized from its chloro- or bromo-analogues through a halogen exchange (Finkelstein) reaction, which is an efficient method to obtain the more reactive iodo-functionalized cage. researchgate.net The ability to easily functionalize all eight corners of the cubic structure makes this compound a versatile platform for constructing well-defined, multifunctional nanomaterials. researchgate.netresearchgate.net

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₂₄H₄₈I₈O₁₂Si₈
Molecular Weight 1768.5 g/mol nih.gov
IUPAC Name 1,3,5,7,9,11,13,15-octakis(3-iodopropyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.1³,⁹.1⁵,¹⁵.1⁷,¹³]icosane nih.gov

| Appearance | Colorless crystals researchgate.net |

Overview of Research Trajectories for this compound and its Derivatives

Research involving this compound and its subsequent derivatives spans numerous fields, driven by the ability to create highly functionalized, precisely structured nanocomposites. A primary research trajectory involves its use as a precursor for novel organic-inorganic hybrid polymers. By reacting the iodopropyl groups, this POSS molecule can be grafted onto or used to cross-link various polymer backbones, leading to materials with significantly improved thermal and mechanical properties. rsc.org

Another significant area of research is the development of functional materials for specific high-performance applications. For example, derivatives of this compound have been investigated for use in:

Polymer nanocomposites: Acting as nanoscale fillers to enhance the properties of adhesives, coatings, and composites. researchgate.net

Optical and electronic devices: The inorganic core can influence the refractive index and dielectric properties of materials, making POSS derivatives suitable for applications in optics and microelectronics. rsc.orgresearchgate.net

Biomedical materials: Functionalized POSS cages are being explored for applications such as drug delivery systems. rsc.org

The ongoing research continues to leverage the unique structure of this compound as a foundational block to build next-generation materials with tailored nanoscale architectures.

Table 2: Synthesis of this compound via Halogen Exchange

Starting Material Reagents Solvent Reaction Time Yield Reference

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H48I8O12Si8 B6291951 Octakis(3-iodopropyl)octasilsesquioxane CAS No. 161678-43-9

Properties

IUPAC Name

1,3,5,7,9,11,13,15-octakis(3-iodopropyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H48I8O12Si8/c25-9-1-17-45-33-46(18-2-10-26)36-49(21-5-13-29)38-47(34-45,19-3-11-27)40-51(23-7-15-31)41-48(35-45,20-4-12-28)39-50(37-46,22-6-14-30)43-52(42-49,44-51)24-8-16-32/h1-24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNDBJIUZFQEHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CCCI)CCCI)CCCI)CCCI)CCCI)CCCI)CCCI)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H48I8O12Si8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1768.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis Methodologies for Octakis 3 Iodopropyl Octasilsesquioxane

Precursor Chemistry: Derivation from Octakis(3-chloropropyl)octasilsesquioxane

The most prominent and well-documented synthetic route to Octakis(3-iodopropyl)octasilsesquioxane begins with a precursor molecule, Octakis(3-chloropropyl)octasilsesquioxane. researchgate.netrsc.org This starting material is a polyhedral oligomeric silsesquioxane (POSS) with a cubic T₈ cage structure, where each of the eight silicon atoms is attached to a 3-chloropropyl group. researchgate.netsikemia.com This chloro-functionalized POSS serves as a versatile platform for subsequent nucleophilic substitution reactions aimed at introducing different functionalities. researchgate.net The conversion to the more reactive iodo-functionalized analogue is a key step to facilitate further chemical transformations, as the carbon-iodine bond is a better leaving group compared to the carbon-chlorine bond. researchgate.net

Halogen Exchange Reactions for Iodine Incorporation

The transformation of the chloro-precursor into this compound is typically achieved through a halogen exchange reaction, specifically the Finkelstein reaction. researchgate.netwikipedia.org This Sₙ2 reaction involves substituting the chlorine atoms with iodine by treating the starting compound with an iodide salt. wikipedia.org A crucial aspect of the classic Finkelstein reaction is the use of a solvent in which the iodide salt reactant is soluble, while the resulting chloride salt byproduct is not, thereby driving the reaction to completion through precipitation. wikipedia.org

Researchers have developed an efficient "one-pot" synthesis for this compound starting from its chloropropyl analogue. researchgate.netrsc.orgelsevierpure.com This method simplifies the procedure, avoiding the isolation of intermediate compounds. In a typical one-pot synthesis, Octakis(3-chloropropyl)octasilsesquioxane is reacted with an excess of an alkali iodide salt, such as sodium iodide (NaI), in a suitable organic solvent. researchgate.net The reaction is often facilitated by a phase transfer catalyst to enhance the reaction rate and ensure complete substitution across all eight propyl chains. researchgate.netrsc.org The successful and complete exchange of all eight chlorine atoms for iodine is confirmed through extensive characterization of the final product using techniques like NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction analysis. researchgate.netelsevierpure.com

The choice of catalyst and solvent is critical for the success of the halogen exchange reaction. researchgate.netelsevierpure.com

Catalysis : Phase transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), play an important role in these "one-pot" systems. researchgate.net The catalyst facilitates the transfer of the iodide nucleophile from the solid or aqueous phase to the organic phase where the silsesquioxane is dissolved, accelerating the Sₙ2 substitution.

Solvation Environments : Polar aprotic solvents are generally employed for these reactions. researchgate.netwikipedia.org Acetone (B3395972) is a classic solvent for the Finkelstein reaction because it readily dissolves sodium iodide but not the resulting sodium chloride, shifting the equilibrium towards the desired product. wikipedia.org Studies on the synthesis of this compound have shown that acetone is an effective solvent, with reactions proceeding efficiently at elevated temperatures. researchgate.net Other polar aprotic solvents like dimethylformamide (DMF) are also known to be suitable for nucleophilic substitution reactions on silsesquioxane cages. researchgate.net The selection of the solvent is paramount, as it can influence reaction rates and even the stability of the silsesquioxane cage itself. nih.govkashanu.ac.ir Protic solvents can retard base-catalyzed condensation and promote acid-catalyzed condensation, while aprotic solvents can enhance the nucleophilicity of anions, which is beneficial for the Finkelstein reaction. kashanu.ac.ir

Optimizing reaction parameters such as temperature, reaction time, and the choice of reagents is essential for maximizing yield and ensuring the complete conversion of the starting material. researchgate.netelsevierpure.com Research has demonstrated that by carefully controlling these factors, this compound can be synthesized in high yield. researchgate.net For instance, the reaction of Octakis(3-chloropropyl)octasilsesquioxane with sodium iodide in acetone, catalyzed by tetrabutylammonium bromide, at 60 °C for 24 hours resulted in an 83% yield of the desired iodo-functionalized product. researchgate.net The progress of the reaction can be monitored to confirm that a complete and fast substitution has occurred without significant side products. researchgate.net

Optimized One-Pot Synthesis of this compound researchgate.net
ParameterCondition
PrecursorOctakis(3-chloropropyl)octasilsesquioxane
ReagentSodium Iodide (NaI)
CatalystTetrabutylammonium Bromide (TBAB)
SolventAcetone
Temperature60 °C
Time24 hours
Yield83%

Alternative Synthetic Pathways Towards Iodopropyl-Functionalized Silsesquioxanes

While halogen exchange is the most common route, other synthetic strategies can be envisioned for preparing iodopropyl-functionalized silsesquioxanes. One alternative involves the hydrosilylation of an iodine-containing olefin by a hydrido-functionalized silsesquioxane. scielo.br For example, a precursor like Octakis(hydridodimethylsiloxy)octasilsesquioxane could potentially be reacted with allyl iodide in the presence of a platinum catalyst, such as Spiers catalyst, to attach the iodopropyl groups directly to the cage. scielo.br

Another potential, though less documented, pathway is the direct hydrolytic condensation of a (3-iodopropyl)trialkoxysilane monomer. The sol-gel condensation of trifunctional silanes is a standard method for producing various POSS structures. kashanu.ac.ir However, this approach for the iodopropyl derivative would require careful control of reaction conditions like pH, concentration, and solvent to favor the formation of the closed T₈ cage structure and avoid the formation of incompletely condensed or polymeric materials. nih.govkashanu.ac.ir

Finally, functional group transformation from other POSS derivatives, such as Octakis(3-aminopropyl)octasilsesquioxane, represents another theoretical avenue. nih.govblogspot.com While this specific transformation to an iodo-group is not detailed in the provided research, the versatility of the amino group in POSS chemistry suggests that established organic reactions could potentially be adapted for this purpose. nih.gov

Control of Cage Integrity and Purity during Synthesis

A significant challenge in the chemical modification of silsesquioxanes is the preservation of the inorganic Si-O-Si core. nih.gov The cage structure can be susceptible to rearrangement or decomposition under harsh reaction conditions. researchgate.net For the synthesis of this compound via the Finkelstein reaction, the employed conditions are generally mild enough to maintain the integrity of the T₈ cage structure. researchgate.net

However, studies on other nucleophilic substitutions have shown that certain reagents can induce cage rearrangement, leading to the formation of larger T₁₀ and T₁₂ cages as byproducts. researchgate.net Therefore, careful selection of reagents, solvents, and temperature is critical. nih.gov The purity of the final product and the confirmation of its structural integrity are established through a combination of analytical techniques. researchgate.net Multinuclear NMR spectroscopy (¹H, ¹³C, and ²⁹Si) is essential for confirming the complete substitution of the functional groups and the symmetry of the molecule. researchgate.net Furthermore, electrospray ionization mass spectrometry (ESI-MS) verifies the molecular weight, while elemental analysis confirms the empirical formula. researchgate.netelsevierpure.com For crystalline products, single-crystal X-ray diffraction provides definitive proof of the molecular structure and the preservation of the cubic silsesquioxane framework. researchgate.net

Functionalization and Derivatization Strategies Utilizing Octakis 3 Iodopropyl Octasilsesquioxane

Octakis(3-iodopropyl)octasilsesquioxane as a Highly Reactive Precursor for Nucleophilic Substitution

This compound is a pivotal starting material for a multitude of chemical transformations, primarily owing to the high reactivity of the carbon-iodine bond in nucleophilic substitution reactions. The electron-withdrawing nature of the silsesquioxane core and the excellent leaving group ability of the iodide ion make the propyl chains highly susceptible to attack by a wide array of nucleophiles. This reactivity is a cornerstone of its utility in creating highly functionalized nanomaterials.

The synthesis of this compound itself is typically achieved through a halogen exchange reaction, starting from the more readily available Octakis(3-chloropropyl)octasilsesquioxane. This transformation, often carried out in a one-pot synthesis, underscores the deliberate creation of a more reactive precursor for subsequent functionalization steps. researchgate.netmahidol.ac.thelsevierpure.com

Comparative Reactivity with other Halogenated Silsesquioxanes

The reactivity of the halogenated propyl-silsesquioxanes in nucleophilic substitution reactions follows the established trend for alkyl halides, which is directly related to the leaving group ability of the halide. The order of reactivity is I > Br > Cl > F. Consequently, this compound is significantly more reactive than its chloro and bromo analogues. researchgate.net

Table 1: Qualitative Reactivity of Octakis(3-halopropyl)octasilsesquioxanes in Nucleophilic Substitution

CompoundHalogenC-X Bond Energy (kJ/mol)Leaving Group AbilityReactivity
Octakis(3-chloropropyl)octasilsesquioxaneCl~338ModerateLeast Reactive
Octakis(3-bromopropyl)octasilsesquioxaneBr~284GoodModerately Reactive
This compound I ~213 Excellent Most Reactive

Note: The C-X bond energies are approximate values for simple alkyl halides and serve to illustrate the trend.

Scope and Limitations of Nucleophilic Substitution at the Iodopropyl Moieties

The high reactivity of the iodopropyl groups allows for a broad scope of nucleophilic substitution reactions. A wide variety of nucleophiles can be employed to introduce diverse functionalities onto the silsesquioxane core. These include, but are not limited to, azides, amines, thiols, and carboxylates. The choice of nucleophile dictates the properties of the resulting functionalized POSS, enabling the design of materials for specific applications.

However, there are limitations to consider. Steric hindrance can play a significant role, especially with bulky nucleophiles. The eight propyl chains radiating from the central cage can create a crowded environment, potentially leading to incomplete substitution or requiring more forcing reaction conditions.

Another important consideration is the stability of the silsesquioxane cage itself. While generally robust, the inorganic Si-O-Si framework can be susceptible to rearrangement or degradation under certain conditions, particularly with strong bases or certain nitrogen nucleophiles. For instance, studies on the reaction of Octakis(3-chloropropyl)octasilsesquioxane with some nitrogen nucleophiles have shown the potential for cage rearrangement to form deca- and dodecasilsesquioxanes. nih.gov While the milder conditions often possible with the iodo-derivative can mitigate this risk, it remains a factor to be considered in reaction design.

Versatile Functionalization via Azide (B81097) Intermediates

One of the most powerful strategies for the derivatization of this compound involves the introduction of azide functionalities. The resulting Octakis(3-azidopropyl)octasilsesquioxane is a stable yet highly versatile intermediate, opening up a vast chemical space through the use of "click chemistry."

Synthesis of Octakis(3-azidopropyl)octasilsesquioxane

The synthesis of Octakis(3-azidopropyl)octasilsesquioxane from its iodopropyl precursor is a straightforward and efficient nucleophilic substitution reaction. The reaction is typically carried out by treating this compound with an excess of an azide salt, such as sodium azide, in a suitable polar aprotic solvent like dimethylformamide (DMF). The high reactivity of the iodopropyl groups ensures that the reaction proceeds to completion under relatively mild conditions, affording the desired octa-azido POSS in high yield. researchgate.net

Alternatively, Octakis(3-azidopropyl)octasilsesquioxane can also be synthesized from Octakis(3-aminopropyl)octasilsesquioxane through a diazo-transfer reaction. nih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition ("Click Chemistry") for Diverse Derivatization

The azide groups of Octakis(3-azidopropyl)octasilsesquioxane are perfect handles for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the covalent attachment of a vast array of alkyne-containing molecules to the silsesquioxane core with exceptional efficiency, specificity, and under mild reaction conditions. The result is the formation of a stable triazole linkage.

This methodology has been extensively used to create highly functionalized, well-defined nanomaterials. Examples of molecules that have been "clicked" onto the Octakis(3-azidopropyl)octasilsesquioxane scaffold include:

Fluorescent dyes: Creating fluorescent nanoparticles for imaging applications. nih.gov

Biomolecules: Attachment of sugars (glyco-POSS conjugates) or peptides for biomedical applications. nih.gov

Dendritic structures: Synthesis of dendrimers with a POSS core by clicking on alkyne-functionalized dendritic wedges. nih.govresearchgate.netresearchgate.net

Polymers: Grafting of polymer chains to the POSS core to create hybrid materials with tailored properties.

The modular nature of click chemistry allows for a "mix-and-match" approach, where different alkynes can be introduced to create multifunctional POSS derivatives with precisely controlled compositions and properties.

Table 2: Examples of Derivatization of Octakis(3-azidopropyl)octasilsesquioxane via Click Chemistry

Alkyne-Containing MoleculeResulting FunctionalizationPotential ApplicationReference
Alkyne-functionalized BODIPY dyeFluorescent labelingBiological imaging, sensing nih.gov
Propargyl-functionalized sugarsGlycosylationBiomaterials, drug delivery nih.gov
Alkyne-terminated dendronsDendrimer synthesisCatalysis, drug delivery nih.govresearchgate.netresearchgate.net
Alkyne-terminated polymers (e.g., PEG)Polymer graftingNanocomposites, drug delivery researchgate.net

Direct Functionalization Pathways with Various Nucleophiles

Beyond the azide-intermediate route, this compound can be directly functionalized with a variety of other nucleophiles. The choice of nucleophile and reaction conditions allows for the introduction of a wide range of chemical functionalities.

Amines: Reaction with primary or secondary amines leads to the formation of amino-functionalized POSS. chemguide.co.uk These materials are valuable as precursors for further reactions, as catalysts, or for applications where surface charge is important. The reaction typically proceeds via a standard nucleophilic substitution mechanism.

Thiols: While direct substitution with thiols is possible, a more common approach for introducing thiol functionalities is through the reaction with a protected thiol equivalent, such as potassium thioacetate (B1230152), followed by deprotection. Alternatively, the thiol-ene "click" reaction on an allyl-functionalized POSS is a highly efficient method for introducing thioether linkages.

The direct functionalization of this compound offers a more direct route to certain derivatives compared to the multi-step azide-based strategy. However, the potential for side reactions and the need for more stringent control of reaction conditions, especially with strongly basic nucleophiles, must be taken into account.

Rational Design of Highly Functionalized Cube-Octameric POSS Frameworks

The rational design of highly functionalized cube-octameric Polyhedral Oligomeric Silsesquioxane (POSS) frameworks hinges on the strategic selection of a versatile starting material. This compound emerges as a superior precursor for this purpose due to the exceptional reactivity of the carbon-iodine bond. The iodide ion is an outstanding leaving group, making the propyl chains highly susceptible to nucleophilic substitution reactions. This high reactivity allows for the introduction of a wide array of functional groups under mild conditions, facilitating the construction of precisely tailored POSS-based nanomaterials.

The deliberate choice of the iodo-derivative over its chloro- or bromo-analogues is a key aspect of the rational design process. The significantly lower bond dissociation energy of the C-I bond compared to C-Br and C-Cl bonds means that reactions can often proceed under less stringent conditions, with higher yields and fewer side products. This is particularly crucial for maintaining the integrity of the silsesquioxane cage, which can be sensitive to harsh reaction conditions.

The synthesis of this compound itself is a prime example of a strategic functionalization. It is efficiently prepared via a halogen exchange reaction, or Finkelstein reaction, from the more readily available Octakis(3-chloropropyl)octasilsesquioxane. Research by Ervithayasuporn et al. has detailed a one-pot synthesis method, which is both efficient and high-yielding. nih.govresearchgate.net This synthetic route underscores the deliberate design process: creating a highly reactive intermediate to serve as a versatile platform for further derivatization.

The table below summarizes the optimized conditions for the synthesis of this compound from its chloro-precursor, illustrating the practical application of rational design principles to obtain a superior building block.

Reactants Solvent Catalyst Reaction Time (days) Yield (%) Reference
Octakis(3-chloropropyl)octasilsesquioxane, Sodium Iodide (NaI)Acetone (B3395972)-796 nih.govresearchgate.net
Octakis(3-chloropropyl)octasilsesquioxane, Sodium Iodide (NaI), TBAIAcetoneTBAI498 nih.govresearchgate.net
TBAI: Tetrabutylammonium (B224687) iodide, acting as a phase transfer catalyst.

Once synthesized, the this compound core becomes a blank canvas for a multitude of functionalization strategies. The eight reactive sites can be substituted with a variety of nucleophiles to introduce new functionalities. This allows for the precise engineering of the POSS framework's properties, such as solubility, reactivity, and compatibility with other materials. For instance, reaction with amines would yield amino-functionalized POSS, while reaction with thiols would produce thioether-linked derivatives. These reactions pave the way for creating materials for applications ranging from drug delivery to advanced composites. researchgate.net

The following table outlines potential derivatization reactions based on the high reactivity of the iodopropyl groups, showcasing the versatility of this building block in the rational design of complex POSS frameworks.

Nucleophile Resulting Functional Group Potential Derivative Name Significance of Functionalization
Azide (e.g., Sodium Azide)Azide (-N₃)Octakis(3-azidopropyl)octasilsesquioxanePrecursor for "click" chemistry via Huisgen cycloaddition. fau.denih.gov
Amine (e.g., R-NH₂)Secondary Amine (-NHR)Octakis(3-(alkylamino)propyl)octasilsesquioxaneIntroduces basic sites, potential for further reaction (e.g., amidation).
Thiol (e.g., R-SH)Thioether (-SR)Octakis(3-(alkylthio)propyl)octasilsesquioxaneUseful for "thiol-ene" click reactions and nanoparticle binding.
Carboxylate (e.g., R-COO⁻)Ester (-OOCR)Octakis(3-(acyloxy)propyl)octasilsesquioxaneModifies polarity and can be used for prodrug applications.
Phosphine (e.g., PR₃)Phosphonium Salt (-P⁺R₃ I⁻)Octakis(3-(trialkylphosphonio)propyl)octasilsesquioxaneIntroduces charged groups, potential for use as phase transfer catalysts or ionic liquids.

In essence, the rational design of highly functionalized cube-octameric POSS frameworks using this compound is a powerful strategy. It leverages fundamental principles of chemical reactivity to create a highly versatile and efficient building block, enabling the synthesis of a vast range of complex, custom-designed nanomaterials with precisely controlled structures and properties.

Advanced Spectroscopic and Structural Characterization Methodologies for Octakis 3 Iodopropyl Octasilsesquioxane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of Octakis(3-iodopropyl)octasilsesquioxane, providing detailed information about the hydrogen, carbon, and silicon environments within the molecule.

Proton (¹H) NMR Analysis

Proton (¹H) NMR spectroscopy is instrumental in verifying the structure of the propyl-iodide chains attached to the silsesquioxane core. The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), displays distinct signals corresponding to the three different methylene (B1212753) groups of the propyl chain.

The methylene protons adjacent to the silicon atom (Si-CH₂-) typically appear as a triplet in the upfield region of the spectrum. The central methylene protons (-CH₂-) present as a quintet or multiplet, a result of coupling to the protons on the adjacent methylene groups. The terminal methylene protons bonded to the iodine atom (-CH₂I) are observed as a downfield triplet, deshielded by the electronegative iodine atom. The integration of these signals confirms the presence of sixteen protons for each environment, consistent with the eight symmetric propyl chains.

Interactive Data Table: ¹H NMR Spectroscopic Data for this compound

Signal AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Si-CH ₂-0.78–0.84Triplet2.53, 5.6416H
-CH ₂-1.90–2.00Quintet2.38, 5.76, 6.7716H
-CH ₂I3.34–3.44TripletNot Reported16H

Data sourced from studies on the synthesis of this compound. libretexts.org

Carbon (¹³C) NMR Analysis

Complementing the proton NMR data, Carbon-13 (¹³C) NMR spectroscopy provides a definitive fingerprint of the carbon skeleton of the organic substituents. The proton-decoupled ¹³C NMR spectrum of this compound shows three distinct signals, corresponding to the three inequivalent carbon atoms of the 3-iodopropyl chains.

The carbon atom directly bonded to the silicon of the silsesquioxane cage (Si-CH₂-) is the most shielded and appears at the lowest chemical shift. The central carbon atom of the propyl chain (-CH₂-) is found at an intermediate chemical shift. The terminal carbon atom, bonded to the iodine (-CH₂I), is significantly deshielded and appears at the highest chemical shift. The observation of only three signals confirms the high symmetry of the molecule and the complete functionalization of all eight corners of the cage. libretexts.org

Interactive Data Table: ¹³C NMR Spectroscopic Data for this compound

Signal AssignmentChemical Shift (δ, ppm)
Si-C H₂-10.4
-C H₂-27.8
-C H₂I9.7

Note: Specific chemical shift values can vary slightly depending on the solvent and experimental conditions. The values presented are representative for this compound.

Silicon (²⁹Si) NMR Spectroscopy for Core Integrity Assessment

Silicon-29 (²⁹Si) NMR spectroscopy is a powerful and direct method for assessing the integrity of the inorganic silsesquioxane core. For a perfectly symmetrical, fully condensed octasilsesquioxane with the formula (RSiO₁.₅)₈, a single sharp resonance is expected in the ²⁹Si NMR spectrum, indicative of the chemically equivalent nature of all eight silicon atoms.

In the case of this compound, the spectrum exhibits a single signal in the region of -65 to -70 ppm. This chemical shift is characteristic of a T³ structure, where each silicon atom is bonded to three oxygen atoms within the cage and one organic substituent. udel.eduorgchemboulder.com The presence of a single peak confirms that the cubic T₈ cage structure has been maintained throughout the synthesis and purification processes, without any cage rearrangement or the formation of incomplete cage structures. libretexts.org

Mass Spectrometry for Molecular Weight and Purity Confirmation

Mass spectrometry is an essential analytical tool for the unambiguous determination of the molecular weight of this compound, thereby confirming its molecular formula and assessing its purity.

Electrospray Ionization Mass Spectrometry (ESI-MS) Techniques

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of large, non-volatile molecules like silsesquioxanes. researchgate.net This method allows for the ionization of the molecule with minimal fragmentation, providing a clear molecular ion peak.

For this compound (C₂₄H₄₈I₈O₁₂Si₈), the ESI-MS spectrum would typically show a prominent peak corresponding to the sodiated adduct of the molecule ([M+Na]⁺). libretexts.orgorgchemboulder.com The experimentally observed mass-to-charge ratio (m/z) can be compared with the calculated theoretical value to confirm the identity and high purity of the synthesized compound. orgchemboulder.com

Interactive Data Table: ESI-MS Data for this compound

IonCalculated m/z
[C₂₄H₄₈I₈O₁₂Si₈ + Na]⁺~1790.35

The calculated molecular weight of the neutral molecule is approximately 1768.5 g/mol . The m/z value is for the sodium adduct, which is commonly observed in ESI-MS. orgchemboulder.com

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound. The spectra are characterized by absorption bands corresponding to the vibrational modes of the silsesquioxane cage and the organic side chains.

The most prominent feature in the FTIR spectrum of silsesquioxanes is a very strong and broad absorption band associated with the asymmetric stretching of the Si-O-Si bonds of the cage, typically observed in the region of 1100-1000 cm⁻¹. gelest.comresearchgate.net The symmetric Si-O-Si stretching vibrations appear at lower wavenumbers.

The organic propyl-iodide chains give rise to several characteristic vibrations. The C-H stretching vibrations of the methylene groups are expected in the 2950-2850 cm⁻¹ region. pressbooks.pub The C-I stretching vibration is typically found in the fingerprint region of the spectrum, at approximately 600-500 cm⁻¹, although its detection can sometimes be challenging. libretexts.org The presence and positions of these bands collectively confirm the hybrid inorganic-organic nature of the molecule.

Interactive Data Table: Expected Vibrational Bands for this compound

Wavenumber (cm⁻¹)Vibrational Mode
~2950-2850C-H stretching (of propyl chains)
~1465C-H bending (of propyl chains)
~1100-1000Asymmetric Si-O-Si stretching (silsesquioxane cage)
~600-500C-I stretching

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy serves as an essential preliminary technique to verify the successful synthesis and functionalization of this compound. researchgate.net This method is highly effective for identifying the characteristic functional groups within the molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of molecular bonds. mdpi.com

The FT-IR spectrum of this compound is dominated by a very strong and broad absorption band associated with the asymmetric stretching vibration of the Si-O-Si bonds that form the inorganic cage core. This peak is the hallmark of silsesquioxane compounds. Additionally, the presence of the organic propyl chains is confirmed by C-H stretching and bending vibrations. The successful substitution of the terminal halogen is indicated by the presence of a band corresponding to the C-I bond, although this vibration is typically weak and found in the low-frequency region of the spectrum.

Table 1: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Mode Functional Group Significance
~2930 Asymmetric/Symmetric Stretching C-H Confirms the presence of the propyl chains.
~1440 Bending (Scissoring) -CH₂- Further evidence of the organic side chains.
~1100 Asymmetric Stretching Si-O-Si Definitive peak for the silsesquioxane cage structure.

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction (XRD) techniques are indispensable for the unambiguous determination of the atomic arrangement in the solid state, providing detailed insights into the crystalline nature of this compound.

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the precise three-dimensional structure of a crystalline compound. Through this technique, the complete molecular structure of this compound has been successfully determined, confirming the retention of the cubic T₈ silsesquioxane cage after the halogen exchange reaction. researchgate.netelsevierpure.com

The analysis reveals a highly ordered structure where the central inorganic core consists of eight silicon atoms at the corners of a cube, linked by twelve oxygen atoms along the edges. Each silicon atom is bonded to a 3-iodopropyl group that extends outwards from the cage. The crystallographic data provides exact bond lengths, bond angles, and unit cell parameters, offering an unparalleled level of structural detail. nih.gov

Table 2: Crystallographic Data for this compound

Parameter Value
Chemical Formula C₂₄H₄₈I₈O₁₂Si₈
Crystal System Triclinic
Space Group P -1
a (Å) 8.8808
b (Å) 12.262
c (Å) 12.529
α (°) 111.216
β (°) 95.856
γ (°) 98.847
Volume (ų) 1222.8
Z 1

Data sourced from Ervithayasuporn, V., et al. (2013) and deposited in the Crystallography Open Database (COD ID: 7023447). nih.gov

Powder X-ray diffraction (PXRD) is a complementary technique used to assess the phase purity and crystallinity of a bulk sample. While SC-XRD analyzes a single, perfect crystal, PXRD provides information on the average structure of a microcrystalline powder. The resulting diffractogram is a unique fingerprint of the crystalline material, characterized by a series of diffraction peaks at specific 2θ angles.

For this compound, the experimental PXRD pattern of a synthesized batch can be compared to a theoretical pattern generated from the single-crystal data. researchgate.net A close match between the experimental and theoretical patterns confirms that the bulk material consists of a single, pure crystalline phase and has the same crystal structure as determined by SC-XRD. This validation is critical for ensuring the quality and consistency of the material for subsequent applications.

Microscopic Techniques for Morphological Characterization

While spectroscopic and diffraction methods reveal molecular and atomic-level structure, microscopic techniques are employed to visualize the macroscopic morphology of the compound.

Scanning Electron Microscopy (SEM) is a powerful tool for characterizing the surface topography, particle size, and shape of solid materials. scielo.br For this compound, SEM analysis is used to examine the morphology of the crystalline powder obtained after synthesis and purification.

SEM imaging can reveal whether the material is composed of well-defined, isolated crystals, or if it exists as aggregates of smaller particles. scielo.br The images provide direct visual evidence of the sample's physical form, such as the presence of cubic or other faceted crystal habits, which would be consistent with its underlying crystalline nature. Furthermore, SEM can be used to assess the particle size distribution and the degree of uniformity within the powder, which are important physical characteristics that can influence the material's behavior when incorporated into polymer matrices or other composite systems.

Theoretical and Computational Investigations on Octakis 3 Iodopropyl Octasilsesquioxane Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of Octakis(3-iodopropyl)octasilsesquioxane. These calculations provide a detailed picture of the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical descriptor of the molecule's kinetic stability and chemical reactivity. A smaller gap generally signifies higher polarizability and greater reactivity.

The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. In this compound, the HOMO is typically localized on the iodine atoms of the propyl chains due to the high energy of the p-orbitals of iodine. The LUMO, conversely, is often distributed around the silicon-oxygen cage and the carbon atoms of the propyl chains. This distribution indicates that the primary sites for electrophilic attack are the iodine atoms, while nucleophilic substitution reactions are likely to occur at the carbon atom adjacent to the iodine.

Various quantum chemical descriptors can be calculated to quantify the reactivity of this compound. These include ionization potential, electron affinity, chemical hardness, and electrophilicity, all of which can be derived from the HOMO and LUMO energies. These parameters are crucial for predicting how the molecule will interact with other chemical species and for designing targeted functionalization reactions.

Below is a table summarizing key electronic properties that can be determined for this compound through quantum chemical calculations.

Calculated Property Significance Typical Computational Method
HOMO Energy Indicates the molecule's electron-donating ability.DFT (e.g., B3LYP/6-31G)
LUMO Energy Indicates the molecule's electron-accepting ability.DFT (e.g., B3LYP/6-31G)
HOMO-LUMO Gap (ΔE) A key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.ΔE = ELUMO - EHOMO
Ionization Potential (I) The energy required to remove an electron. Approximated as I ≈ -EHOMO.Koopmans' Theorem
Electron Affinity (A) The energy released when an electron is added. Approximated as A ≈ -ELUMO.Koopmans' Theorem
Chemical Hardness (η) Measures resistance to change in electron distribution. η = (I - A) / 2.Derived from HOMO/LUMO energies
Electrophilicity Index (ω) Quantifies the ability of a molecule to accept electrons. ω = (μ2) / (2η) where μ is the chemical potential.Derived from HOMO/LUMO energies
Mulliken Atomic Charges Provides insight into the electrostatic potential and identifies charge distribution and reactive sites within the molecule.DFT Population Analysis

Table values are representative and depend on the specific level of theory and basis set used in the calculation.

#### 5.2. Computational Modeling of Reaction Mechanisms in Functionalization Reactions

Computational modeling is a powerful tool for investigating the complex reaction mechanisms involved in the functionalization of this compound. The eight reactive iodo-propyl arms of the molecule provide a versatile platform for a wide range of chemical modifications, most notably nucleophilic substitution reactions. Density Functional Theory (DFT) calculations are frequently employed to map the potential energy surface (PES) of these reactions, allowing for the identification of transition states, intermediates, and the calculation of activation energies.

A primary focus of computational studies is the nucleophilic substitution at the carbon atom bonded to iodine. DFT-based methods can be used to model the reaction pathway, often revealing whether the reaction proceeds through a concerted (SN2) or a stepwise (SN1-like) mechanism. For instance, in the reaction with a nucleophile (Nu-), the mechanism can be elucidated by locating the transition state structure. The geometry of this transition state, along with its vibrational frequencies (where a single imaginary frequency corresponds to the reaction coordinate), provides definitive evidence for the proposed mechanism.

Computational models can also predict the regioselectivity and stereochemistry of reactions, which is particularly important for the precise engineering of POSS-based materials. Furthermore, these models can account for solvent effects, which are known to play a crucial role in nucleophilic substitution reactions. By incorporating implicit or explicit solvent models into the calculations, a more accurate description of the reaction energetics and mechanism can be achieved.

The insights gained from computational modeling are invaluable for optimizing reaction conditions. For example, by comparing the activation barriers for different nucleophiles or leaving groups, chemists can select the most efficient reagents to achieve the desired functionalization. This predictive capability accelerates the development of new, tailored POSS materials with specific properties for applications in catalysis, polymer composites, and electronics.

The table below outlines the typical steps and information obtained from computational modeling of a nucleophilic substitution reaction on this compound.

Computational Step Description Information Gained
Geometry Optimization The structures of the reactants, products, and any intermediates are optimized to find their lowest energy conformations.Equilibrium geometries, bond lengths, and angles.
Transition State Search Algorithms are used to locate the saddle point on the potential energy surface that connects reactants and products.Geometry of the transition state, activation energy barrier (Ea).
Frequency Calculation Vibrational frequencies are calculated for all stationary points (reactants, products, transition states).Confirmation of minima (no imaginary frequencies) and transition states (one imaginary frequency). Provides zero-point vibrational energy (ZPVE) corrections.
Intrinsic Reaction Coordinate (IRC) Calculation The minimum energy path connecting the transition state to the reactants and products is traced.Confirms that the found transition state correctly connects the desired reactants and products.
Solvent Effect Modeling The influence of the solvent is included using either implicit (continuum) or explicit solvent models.More accurate reaction energies and activation barriers in solution.

These computational studies provide a detailed, atomistic-level understanding of the reaction dynamics, guiding synthetic efforts and enabling the rational design of novel functionalized silsesquioxane molecules.#### 5.3. Molecular Dynamics Simulations of Nanoscale Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations provide critical insights into its nanoscale behavior, including its aggregation tendencies, interactions with other molecules, and its influence on the properties of composite materials. These simulations solve Newton's equations of motion for a system of interacting particles, allowing for the observation of dynamic processes that are not accessible through static computational methods.

A key area of investigation using MD is the dispersion and aggregation of POSS molecules within a polymer matrix. The compatibility between the POSS nanoparticles and the polymer chains is dictated by the intermolecular forces, which can be modeled in the simulation. The functional groups on the POSS cage, in this case, the iodopropyl arms, play a crucial role in these interactions. Simulations can predict whether the POSS molecules will be well-dispersed, leading to enhanced material properties, or if they will aggregate, which can be detrimental. For instance, the radial distribution function (RDF) can be calculated from the simulation trajectory to quantify the likelihood of finding a POSS molecule at a certain distance from another, providing a clear measure of aggregation.

MD simulations are also employed to understand how this compound affects the thermomechanical properties of materials. By simulating the composite system at different temperatures, properties such as the glass transition temperature (Tg) can be determined. The presence of the rigid POSS cage can alter the mobility of polymer chains in its vicinity, often leading to an increase in Tg. Furthermore, the mechanical properties, such as the elastic modulus, can be estimated by applying a simulated strain to the system and measuring the resulting stress.

The interactions of this compound with surfaces and interfaces are another important area of study. MD simulations can model the adsorption of these molecules onto a solid substrate or their behavior at a liquid-liquid interface. This is particularly relevant for applications in coatings, adhesion, and sensor technology. The simulations can reveal the preferred orientation of the molecule at the interface and the strength of the interaction.

The table below summarizes the types of information that can be extracted from MD simulations of this compound systems.

Simulation Output Derived Property Significance
Particle Trajectories Diffusion CoefficientQuantifies the mobility of POSS molecules in a given medium.
Radial Distribution Function (g(r)) Aggregation StateIndicates whether POSS molecules are dispersed or aggregated.
System Density vs. Temperature Glass Transition Temperature (Tg)Shows how POSS affects the thermal properties of a polymer matrix.
Stress-Strain Curves Young's ModulusPredicts the change in mechanical stiffness of a composite material.
Potential Energy Components Interaction EnergiesDetails the energetic contributions of POSS-polymer and POSS-POSS interactions.
Chain Conformation Analysis Radius of GyrationDescribes the size and shape of polymer chains in the presence of POSS.

Through these detailed simulations, a comprehensive understanding of the nanoscale behavior of this compound can be achieved, facilitating the design of advanced materials with tailored properties.#### 5.4. Prediction of Structural Stability and Conformational Landscapes

The prediction of structural stability and the exploration of conformational landscapes are crucial for understanding the behavior of flexible molecules like this compound. The molecule consists of a rigid inorganic Si-O cage and eight flexible organic arms. This combination gives rise to a complex potential energy surface with numerous possible conformations (or conformers), which are different spatial arrangements of the atoms that can be interconverted by rotation about single bonds.

Computational methods are essential for mapping this conformational landscape. Techniques such as molecular mechanics force fields or more accurate quantum mechanical methods can be used to calculate the energy of different conformers. By systematically rotating the dihedral angles of the propyl chains, a potential energy surface can be generated. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states between them.

The stability of the central Si₈O₁₂ cage is a key factor. While generally robust, the cage can be susceptible to cleavage under certain conditions, such as in aqueous environments. Computational models can help to identify conformations where the organic chains might wrap around and protect the cage from external reagents, thereby enhancing its stability. Conversely, conformations that leave the siloxane bonds exposed could be more prone to degradation.

The flexibility of the eight iodopropyl arms allows the molecule to adopt various shapes. These can range from "open" conformations, where the arms are extended away from the cage, to more "closed" or "intertwined" conformations, where the arms fold back towards the cage or interact with each other. The relative energies of these conformers determine their population at a given temperature. The presence of specific conformers can significantly influence the molecule's physical properties and its interactions in a larger system, such as a polymer matrix.

The table below summarizes the key aspects of conformational analysis for this compound.

Aspect of Analysis Computational Method Information Obtained Relevance
Conformer Search Systematic Search, Monte Carlo, or Molecular DynamicsIdentification of low-energy conformers (local minima on the potential energy surface).Determines the most likely shapes the molecule will adopt.
Energy Calculation Molecular Mechanics (e.g., MMFF, UFF) or Quantum Mechanics (e.g., DFT)Relative energies of different conformers, providing their thermodynamic stability.Predicts the equilibrium population of each conformer.
Transition State Analysis Nudged Elastic Band (NEB), Synchronous Transit-Guided Quasi-Newton (STQN)Energy barriers for interconversion between conformers.Understands the dynamics of conformational changes.
Dihedral Angle Analysis Analysis of MD trajectories or potential energy scansPreferred torsion angles in the propyl chains.Characterizes the flexibility and motion of the organic arms.
Cage Stability Assessment Analysis of bond stability and interaction with solvent molecules in MD simulations.Prediction of conditions that might lead to the degradation of the Si-O framework.Crucial for applications in various environments, especially aqueous systems.

By combining these computational approaches, a detailed model of the structural dynamics of this compound can be built. This knowledge is fundamental for predicting its macroscopic properties and for designing new materials where the conformation and stability of the POSS molecule are critical to performance.

Research Applications and Emerging Potentials of Octakis 3 Iodopropyl Octasilsesquioxane Derivatives in Materials Science

Fabrication of Advanced Hybrid Inorganic-Organic Materials

The synthesis of advanced hybrid inorganic-organic materials is a primary application of Octakis(3-iodopropyl)octasilsesquioxane. Its well-defined nanostructure, with a diameter typically ranging from 1 to 3 nm, allows for the precise engineering of materials at the molecular level. nih.gov The core of this application lies in the reactivity of the eight primary iodoalkyl groups, which are more reactive and serve as better leaving groups in nucleophilic substitution reactions compared to their chloro or bromo analogues. researchgate.net

Researchers leverage this reactivity to graft a variety of organic functionalities onto the inorganic silsesquioxane cage. This process creates a new class of materials that synergistically combines the properties of both the inorganic core (e.g., rigidity, thermal stability) and the organic shell (e.g., solubility, reactivity, optical properties). sikemia.comethernet.edu.et The synthesis of these hybrids can be achieved through various chemical pathways, most notably via nucleophilic substitution reactions where the iodide is replaced by amines, azides, thiols, or other functional moieties. researchgate.netresearchgate.net For instance, the reaction with sodium azide (B81097) transforms the iodopropyl groups into highly versatile azidopropyl groups, which are precursors for "click chemistry" reactions. nih.gov

These hybrid materials are foundational for applications in electronics, optics, and catalysis, where precise control over the nanostructure is crucial. sikemia.com The ability to create well-defined nanocomposites where the organic and inorganic phases are intimately linked at the molecular level is a significant advantage over simple blending. nih.govresearchgate.net

Development of Polymer Nanocomposites with Tailored Properties

This compound and its derivatives are extensively used as nanofillers to create polymer nanocomposites with enhanced performance characteristics. mdpi.com The incorporation of these POSS molecules into a polymer matrix can lead to dramatic improvements in material properties, even at low concentrations. nycu.edu.tw There are two primary methods for incorporating POSS into polymers: physical blending and covalent attachment. nih.govmdpi.com

In physical blending, the compatibility between the POSS molecule's organic substituents and the polymer matrix is crucial for achieving a fine dispersion. mdpi.com For covalent attachment, the reactive iodopropyl groups are used to chemically bond the POSS cage to the polymer chains. researchgate.netmdpi.com This covalent linkage ensures a strong interface between the filler and the matrix, preventing phase separation and leading to more significant property enhancements.

The addition of POSS to polymers has been shown to improve a range of properties:

Mechanical Properties : Increased strength, modulus, and rigidity. nycu.edu.twmdpi.com

Thermal Stability : Enhanced resistance to thermal degradation. nih.gov

Flammability : Reduced heat release and flammability. nycu.edu.twmdpi.com

Processing Characteristics : Lowered viscosity in polymer melts. nycu.edu.twresearchgate.net

The table below summarizes typical enhancements observed in polymer nanocomposites upon the inclusion of functionalized POSS.

PropertyPolymer MatrixPOSS DerivativeFinding
Thermal Stability Polyimide (PI)Amine-functionalized POSSIncreased thermal stability and surface hydrophobicity with higher POSS content. nih.gov
Mechanical Properties Polypropylene (PP)Various POSSYoung's modulus, yield stress, and elongation at break are dependent on POSS functional groups and dispersion. mdpi.com
Barrier Properties Thermoplastic Starch (TPS)Functionalized POSSWater vapor permeability (WVP) was significantly reduced with the addition of 5% functionalized POSS. researchgate.net

Catalysis Research: Design of POSS-Supported Catalytic Systems

The rigid, well-defined structure of the POSS cage makes it an ideal scaffold for designing supported catalysts. researchgate.netsikemia.com By functionalizing the iodopropyl arms, researchers can anchor catalytically active metal complexes or organic molecules to the silsesquioxane core. This approach creates a hybrid catalyst with a high local concentration of active sites on a robust, nanoscale support.

The process typically involves a multi-step synthesis. First, the iodopropyl groups of the POSS molecule are converted to other functionalities more suitable for ligand formation, such as amines, thiols, or triazoles. researchgate.netresearchgate.net For example, the iodopropyl groups can be substituted to create multidentate ligands capable of coordinating with metal ions like copper. researchgate.net These functionalized POSS molecules can then be used in catalytic applications such as oxidation reactions. mdpi.com

The key advantages of using POSS as a catalyst support include:

High Surface Area-to-Volume Ratio : The nanoscale dimensions provide numerous accessible catalytic sites.

Structural Stability : The inorganic core is robust under various reaction conditions.

Solubility and Processability : The peripheral organic groups can be tailored to ensure solubility in common organic solvents, creating homogeneous or heterogenized homogeneous catalysts.

Research has demonstrated the potential of POSS-supported systems in reactions like the copper-catalyzed oxidation of alcohols. researchgate.net

Exploration in Optical and Electronic Materials Development

Derivatives of this compound are actively being explored for their potential in creating novel optical and electronic materials. researchgate.netsikemia.com The strategy involves attaching photo- or electro-active organic molecules (chromophores) to the POSS core via its reactive arms. The inorganic silsesquioxane cage acts as a rigid, insulating spacer that can prevent undesirable interactions, such as aggregation-induced quenching, between the attached functional molecules.

By reacting this compound with molecules possessing desired optical or electronic properties, new hybrid materials can be synthesized. For example, converting the iodo-groups to azides allows for the attachment of fluorescent dyes like BODIPY (boron dipyrromethene) using highly efficient click chemistry. nih.gov This results in a highly fluorescent, three-dimensional nanomaterial.

Another area of interest is the development of liquid crystals. sikemia.comrsc.org By attaching mesogenic (liquid crystal-forming) units to the POSS core, researchers can create hybrid materials that self-assemble into ordered phases, which is a critical property for display technologies and optical sensors. The precise three-dimensional structure of the POSS core allows for the creation of star-shaped or dendrimer-like liquid crystalline materials. rsc.org

Bio-conjugation and Bio-material Research Applications (excluding clinical studies)

In the field of biomaterials, this compound serves as a versatile platform for bio-conjugation. Its well-defined nanoscale structure and the ability to attach multiple functional groups make it an ideal scaffold for creating complex biomolecular constructs for research purposes. sikemia.comresearchgate.net The biocompatibility of the silsesquioxane core is a significant advantage in these applications. researchgate.netresearchgate.net

The key to its use in bio-conjugation is the transformation of the iodopropyl groups into functionalities compatible with biological molecules. A common and highly effective route is the conversion to Octakis(3-azidopropyl)octasilsesquioxane. nih.gov The resulting octa-azide POSS is a powerful building block for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govresearchgate.net This reaction allows for the efficient and specific attachment of molecules such as:

Carbohydrates : To create glyco-POSS conjugates for studying carbohydrate-protein interactions. nih.gov

Peptides and Proteins : For developing targeted imaging agents or novel biomaterials. ethernet.edu.et

Fluorescent Dyes : For applications in bioimaging and sensing. researchgate.net

These POSS-based hybrid materials have been investigated for applications in drug delivery systems and as contrast agents for bioimaging, leveraging their ability to carry multiple payloads on a single nanoscale entity. researchgate.net

Investigations in Porous Materials for Adsorption and Separation Technologies

The development of porous materials for adsorption and separation is another emerging application for POSS derivatives. The intrinsic nanostructure of the POSS cage, combined with the potential for creating cross-linked networks, allows for the fabrication of materials with controlled porosity. researchgate.net

By selecting appropriate organic linkers to connect multiple this compound units, it is possible to construct porous organic-inorganic hybrid frameworks. The functional groups on the periphery of the POSS cages can be tailored to impart specific affinities for certain molecules or ions. For example, by functionalizing the propyl chains with groups capable of binding metal ions, these materials can be used for the adsorption of heavy metals from solutions. researchgate.net

The research in this area focuses on:

Creating High Surface Area Materials : By controlling the cross-linking between POSS units.

Tailoring Pore Chemistry : By introducing specific functional groups to selectively adsorb target molecules.

Enhancing Adsorption Capacity : The high density of functional groups on the POSS cage can lead to a high capacity for ion adsorption. researchgate.net

These tailored porous materials hold promise for applications in environmental remediation, chemical sensing, and gas separation technologies.

Surface Modification and Coating Technologies Based on POSS Derivatives

Derivatives of this compound are utilized in surface modification and coating technologies to impart desired properties to material surfaces. sikemia.com When applied as a coating or chemically grafted onto a surface, these POSS molecules can alter characteristics such as hydrophobicity, chemical resistance, and thermal stability. nih.gov

The functional groups on the POSS cage can be designed to anchor the molecule to a specific substrate. For example, silyl (B83357) ether or silanol (B1196071) groups, which can be derived from the initial structure, can form strong covalent bonds with oxidic surfaces like silica (B1680970) or metal oxides. nih.gov Once anchored, the bulk of the POSS molecule and its remaining functional groups form a new nanoscale surface layer.

Key outcomes of using POSS for surface modification include:

Increased Surface Hydrophobicity : The incorporation of POSS into polyimide films has been shown to significantly increase the water contact angle, indicating a more hydrophobic surface. nih.gov

Improved Thermal and Mechanical Resistance : Coatings incorporating POSS can protect the underlying material from heat and abrasion. researchgate.net

Low Dielectric Constant : POSS-based materials are investigated for use as low-k dielectric layers in microelectronics. nih.gov

These properties make POSS-based coatings valuable for a range of applications, from protective layers on industrial components to specialized surfaces in electronic devices.

Challenges, Future Directions, and Outlook in Octakis 3 Iodopropyl Octasilsesquioxane Research

Strategies for Enhanced Scalability and Sustainable Synthesis

A primary challenge in the widespread application of Octakis(3-iodopropyl)octasilsesquioxane is the development of scalable and sustainable synthesis methods. Traditional multi-step syntheses are often inefficient. A significant advancement has been the development of a "one-pot" synthesis method, which streamlines the process and improves yield. researchgate.netelsevierpure.com This method starts from the more accessible Octakis(3-chloropropyl)octasilsesquioxane and utilizes a halogen exchange (Finkelstein) reaction. researchgate.net

Key factors influencing the efficiency of this one-pot synthesis have been systematically studied, including the choice of metal halide, solvent effects, the use of phase transfer catalysts, and reaction times. researchgate.netelsevierpure.com For instance, using sodium iodide in acetone (B3395972) has been shown to be an effective system for the conversion. researchgate.net To align with the principles of green and sustainable chemistry, future research should focus on minimizing waste, reducing reliance on hazardous solvents, and lowering energy consumption. eurekalert.org This includes exploring benign solvent systems and developing recyclable catalysts. The hypervalent iodine strategy, which avoids transition metal catalysts, represents an innovative and sustainable approach for creating complex molecules and could be adapted for POSS-related syntheses. eurekalert.org

Parameter One-Pot Synthesis of this compound Reference
Starting Material Octakis(3-chloropropyl)octasilsesquioxane researchgate.net
Reagent Sodium Iodide (NaI) researchgate.net
Solvent Acetone researchgate.net
Reaction Type Halogen Exchange (Finkelstein Reaction) researchgate.net
Key Advantage Efficient, high-yield (>99% substitution) "one-pot" system researchgate.net

Addressing Challenges in Complex Functionalization and Multi-component Integration

The eight propyl iodide groups on the POSS cage offer immense potential for creating highly functionalized, three-dimensional nanostructures. researchgate.net The iodide is an excellent leaving group, facilitating nucleophilic substitution reactions. researchgate.net A significant pathway involves the conversion to Octakis(3-azidopropyl)octasilsesquioxane. nih.govfau.de This azido-functionalized POSS is a highly versatile building block for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govglycoimmunology-lab.comresearchgate.net This allows for the precise and efficient attachment of a wide variety of molecules, such as dyes, polymers, and biomolecules, to the POSS core while maintaining the perfect cubic symmetry. nih.govfau.de

The challenge lies in controlling the degree of substitution and managing the steric hindrance as large molecules are attached to the compact cage. Integrating these functionalized POSS molecules into multi-component systems, such as polymer nanocomposites, presents another hurdle. dtic.mil Issues of dispersion and aggregation within a polymer matrix are critical. nih.gov The compatibility between the functional groups on the POSS cage and the polymer matrix determines the final properties of the hybrid material. mdpi.com For example, the incorporation of POSS into polymers has been explored to create advanced materials with improved mechanical, thermal, and physical properties for applications ranging from aerospace to biomedicine. dtic.milnih.govmdpi.com Future work must focus on designing functional groups that not only provide desired activity but also enhance miscibility and covalent integration with host matrices.

Exploration of Novel Reaction Pathways and Reagents

Beyond the established Finkelstein and azide (B81097) substitution reactions, there is a continuous need to explore novel reaction pathways to broaden the chemical diversity of this compound derivatives. Research into nucleophilic substitution with other reagents is a promising avenue. For example, reacting the related chloro-POSS with potassium thioacetate (B1230152) yields Octakis(3-propyl ethanethioate)octasilsesquioxane, suggesting a similar, likely more efficient, reaction is possible with the iodo-precursor. researchgate.net

Developing transition metal-free activation methods is a key area of future research. eurekalert.org Techniques such as photoinduced or electrochemical activation could provide alternative, milder conditions for functionalization, potentially enabling reactions with sensitive functional groups that are incompatible with traditional methods. eurekalert.org The use of novel reagents, such as nonaflyl azide for the synthesis of azido-POSS, has been shown to be a safer and more efficient alternative to traditional diazo-transfer reagents. nih.gov The continued discovery and application of such innovative reagents and pathways will be crucial for synthesizing next-generation POSS materials.

Advancements in Advanced Characterization and In-Situ Monitoring Techniques

Thorough characterization is essential to confirm the structure, purity, and properties of this compound and its derivatives. A suite of advanced analytical techniques is employed for this purpose. Complete halogen exchange and structural integrity are confirmed through a combination of spectroscopic and analytical methods. researchgate.netelsevierpure.com

In-situ monitoring techniques, which allow for real-time observation of the reaction progress, represent a significant future direction. Techniques like in-situ NMR or FTIR spectroscopy could provide valuable kinetic and mechanistic data on both the synthesis and subsequent functionalization reactions. This would allow for precise control over the reaction, optimization of conditions, and a deeper understanding of the transformation processes involving the POSS cage.

Technique Information Provided for this compound Reference
NMR Spectroscopy (¹H, ¹³C, ²⁹Si) Confirms the covalent structure, functional groups, and completeness of the halogen exchange. Verifies the integrity of the Si-O-Si cage. researchgate.netelsevierpure.comlew.ro
Mass Spectrometry (ESI-MS) Determines the exact mass of the molecule, confirming its molecular formula and purity. researchgate.netelsevierpure.com
Single-Crystal X-ray Diffraction Provides definitive proof of the 3D molecular structure, including bond lengths, angles, and the cubic T₈ cage conformation. researchgate.netlew.ronih.gov
Elemental Analysis Confirms the elemental composition and stoichiometric ratios of C, H, I, O, and Si. researchgate.netelsevierpure.comlew.ro
FTIR Spectroscopy Identifies characteristic vibrations, particularly the strong Si-O-Si cage stretching band. lew.roresearchgate.net
Thermal Analysis (TGA/DSC) Investigates thermal stability, decomposition profile, and phase transitions. lew.roresearchgate.net

Predictive Modeling and Artificial Intelligence in POSS Design

The vast number of potential functional groups that can be attached to a POSS cage makes experimental exploration of all possibilities impractical. Predictive modeling and artificial intelligence (AI) are emerging as powerful tools to accelerate the design of new POSS-based materials. dtic.mil Molecular Dynamics (MD) simulations are used to predict the thermomechanical properties and behavior of POSS molecules and their nanocomposites. shu.ac.uk These simulations can provide insight into structure-property relationships, such as how different functional groups affect the glass transition temperature or the miscibility with a polymer matrix. mdpi.comshu.ac.uk

By predicting the macroscopic performance of materials based on their molecular structure, these computational methods can guide synthetic efforts toward the most promising candidates. mdpi.com AI and machine learning models can be trained on existing experimental and simulation data to predict the properties of novel, unsynthesized POSS derivatives. This approach can significantly reduce the time and cost associated with materials discovery, enabling a more rational design process for materials tailored to specific applications, such as CO₂ capture or advanced polymer modification. mdpi.commdpi.com

Interdisciplinary Research Avenues and Collaborative Opportunities

The versatility of this compound as a precursor opens up numerous avenues for interdisciplinary research. Realizing its potential requires collaboration among experts in different fields.

Synthetic Chemistry & Materials Science: Chemists can focus on developing novel, efficient synthetic and functionalization routes, while materials scientists can integrate these new POSS molecules into advanced nanocomposites, studying their mechanical, thermal, and electrical properties. dtic.milmdpi.com

Biomedical Engineering & Nanotechnology: The inherent biocompatibility of many POSS derivatives makes them attractive for biomedical applications. nih.govnih.gov Collaborative efforts can leverage this compound as a starting point for developing materials for cardiovascular implants, tissue engineering scaffolds, and drug delivery systems. nih.govcharlotte.edu

Computational Chemistry & AI: Computational chemists can perform simulations to predict the behavior and properties of new POSS materials, guiding experimental work. shu.ac.uk Collaboration with AI specialists can lead to the development of predictive models that accelerate the design and discovery of functional nanomaterials. dtic.mil

Catalysis and Surface Science: The well-defined structure of POSS allows it to serve as a nanoscopic support for catalytic metal complexes or as a modifier for surfaces, creating materials with tailored catalytic or interfacial properties. sikemia.comresearchgate.net

Such collaborative projects are essential to bridge the gap between fundamental synthesis and practical application, unlocking the next generation of advanced materials based on the this compound platform.

Q & A

Q. What are the primary synthetic routes for preparing Octakis(3-iodopropyl)octasilsesquioxane (POSS-I)?

  • Methodological Answer : POSS-I is typically synthesized via halogen exchange reactions starting from octakis(3-chloropropyl)octasilsesquioxane (POSS-Cl). For example, treatment of POSS-Cl with potassium iodide (KI) in polar aprotic solvents (e.g., DMF) under reflux conditions facilitates nucleophilic substitution, replacing chlorine with iodine. This method preserves the cubic T8 silsesquioxane core when conducted under mild conditions to avoid cage rearrangement . Alternative routes involve hydrolytic condensation of 3-iodopropyltrimethoxysilane, but this may require precise control of reaction conditions to prevent oligomerization .

Q. How can the structural integrity of this compound be confirmed?

  • Methodological Answer : Structural validation relies on multinuclear NMR (¹H, ¹³C, ²⁹Si), FT-IR, and mass spectrometry. Key NMR features include:
  • ²⁹Si NMR : A single resonance near −67 ppm confirms the intact T8 cage .
  • ¹H NMR : Peaks for Si–CH₂ (δ ≈ 0.3–0.5 ppm) and CH₂–I (δ ≈ 3.1–3.3 ppm) validate functionalization .
    FT-IR shows Si–O–Si stretching (~1,100 cm⁻¹) and C–I vibrations (~500 cm⁻¹). High-resolution mass spectrometry (HRMS) or MALDI-TOF confirms molecular weight integrity .

Advanced Research Questions

Q. What functionalization strategies are effective for modifying this compound?

  • Methodological Answer : The iodide groups on POSS-I serve as reactive handles for:
  • Nucleophilic Substitution : React with thiols, amines, or carboxylates to introduce functionalities (e.g., –SH, –NH₂) under mild conditions .
  • Cross-Coupling Reactions : Utilize Pd-catalyzed protocols (e.g., Heck or Suzuki couplings) to attach aryl or alkenyl groups .
  • Coordination Chemistry : Iodide ligands can stabilize metal nanoparticles (e.g., Pd, Au) for catalytic applications .
    Example: Grafting POSS-I onto fibrous silica (KCC-1) creates a hybrid catalyst support for C–H activation reactions .

Q. How can researchers resolve spectral contradictions arising from synthetic methods?

  • Methodological Answer : Discrepancies in ²⁹Si NMR shifts (e.g., −67 ppm vs. −65 ppm) or ¹H peak broadening may indicate cage degradation or rearrangement. For instance:
  • Cage Expansion : Harsh conditions (e.g., DMF at 120°C) may convert T8 to T10/T12 cages, shifting ²⁹Si signals upfield by ~2 ppm .
  • Solution Aggregation : Broad NMR signals at room temperature suggest aggregation; use elevated temperatures or deuterated DMSO to improve resolution .
    Validate purity via size-exclusion chromatography (SEC) or XRD to confirm cubic symmetry .

Q. What are the emerging applications of this compound in catalysis and materials science?

  • Methodological Answer :
  • CO₂ Conversion : POSS-I derivatives functionalized with imidazolium groups act as solid-supported organocatalysts for cycloaddition of CO₂ to epoxides, achieving >90% yield under solvent-free conditions .
  • Ion Exchange : POSS-I modified with poly(ethylene glycol)-linked bis-imidazolium moieties selectively adsorbs heavy metal ions (e.g., Cu²⁺) via ion-exchange mechanisms .
  • Nanocomposites : Incorporating POSS-I into epoxy resins enhances thermal stability (TGA: ~300°C decomposition onset) and mechanical properties due to its rigid inorganic core .

Data Contradiction Analysis

Observation Possible Cause Resolution Strategy Reference
²⁹Si NMR upfield shift (~−65 ppm)Cage expansion (T8 → T10/T12)Optimize reaction conditions (lower temperature)
Broad ¹H NMR signalsAggregation in solutionUse deuterated solvents or elevate temperature
Discrepant HRMS molecular weightsIncomplete substitution or side reactionsPurify via column chromatography (silica gel)

Key Research Gaps and Recommendations

  • Stereochemical Control : Develop stereoselective functionalization methods to exploit POSS-I’s symmetry in chiral catalysis.
  • In Situ Characterization : Use real-time FT-IR or Raman to monitor substitution kinetics and cage stability.
  • Toxicity Studies : Assess biocompatibility for biomedical applications (e.g., drug delivery).

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